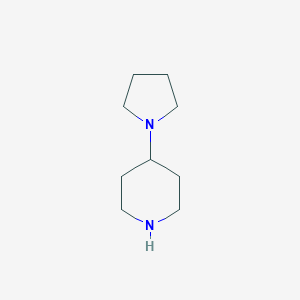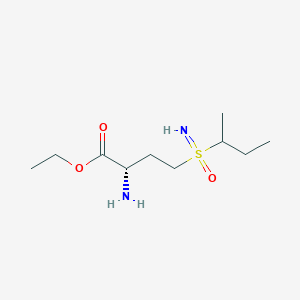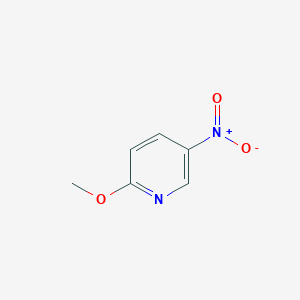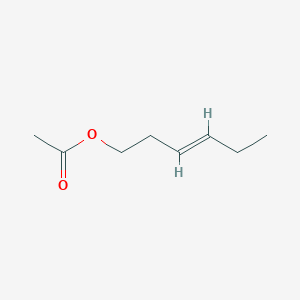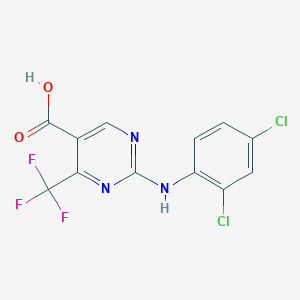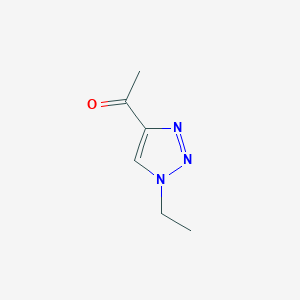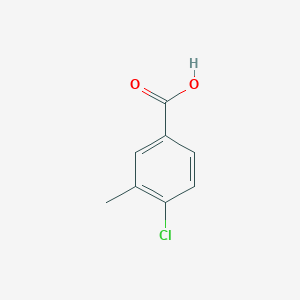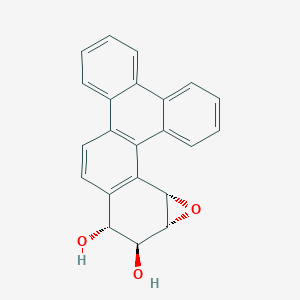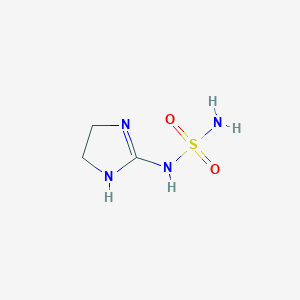
2-Sulfamoylimino-imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfamoylimino-imidazolidine, also known as SII, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. SII has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-Sulfamoylimino-imidazolidine is not fully understood, but it is believed to involve the binding of the compound to the active site of carbonic anhydrase enzymes. This binding prevents the enzyme from functioning properly, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This disruption in acid-base balance can have a variety of physiological effects, including the inhibition of tumor growth and the reduction of intraocular pressure.
Effets Biochimiques Et Physiologiques
2-Sulfamoylimino-imidazolidine has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, and the inhibition of tumor growth. These effects make it a promising candidate for further investigation as a potential therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Sulfamoylimino-imidazolidine in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This specificity can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using 2-Sulfamoylimino-imidazolidine is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Sulfamoylimino-imidazolidine, including its potential as a therapeutic agent for diseases such as glaucoma, epilepsy, and cancer. Further investigation into the mechanism of action of 2-Sulfamoylimino-imidazolidine may also lead to the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Additionally, the use of 2-Sulfamoylimino-imidazolidine in combination with other therapeutic agents may enhance its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-Sulfamoylimino-imidazolidine can be achieved through a variety of methods, including the reaction of imidazolidine-2-thione with sulfamoyl chloride. Other methods include the reaction of imidazolidine-2-thione with sulfonyl isocyanate or the reaction of imidazolidine-2-thione with sulfonyl azide. These methods have been shown to produce 2-Sulfamoylimino-imidazolidine in good yields and with high purity.
Applications De Recherche Scientifique
2-Sulfamoylimino-imidazolidine has been studied for a variety of scientific research applications, including its potential as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in a variety of physiological processes, including the regulation of acid-base balance in the body. 2-Sulfamoylimino-imidazolidine has been shown to inhibit these enzymes, making it a potential therapeutic target for diseases such as glaucoma, epilepsy, and cancer.
Propriétés
Numéro CAS |
136810-61-2 |
|---|---|
Nom du produit |
2-Sulfamoylimino-imidazolidine |
Formule moléculaire |
C3H8N4O2S |
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
2-(sulfamoylamino)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C3H8N4O2S/c4-10(8,9)7-3-5-1-2-6-3/h1-2H2,(H2,4,8,9)(H2,5,6,7) |
Clé InChI |
NGBLDKLTVQMVHF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NS(=O)(=O)N |
SMILES canonique |
C1CN=C(N1)NS(=O)(=O)N |
Synonymes |
Sulfamide, (4,5-dihydro-1H-imidazol-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
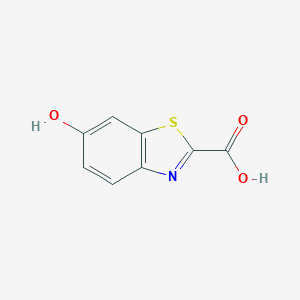
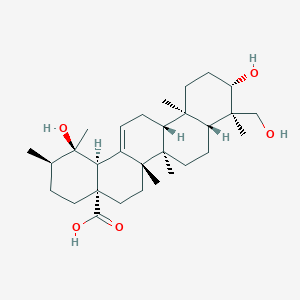
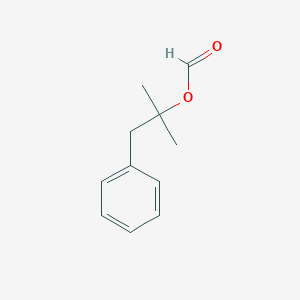
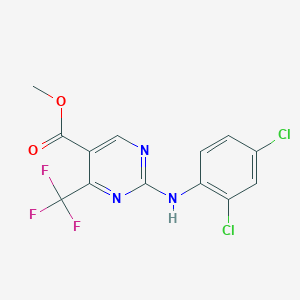
![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)
